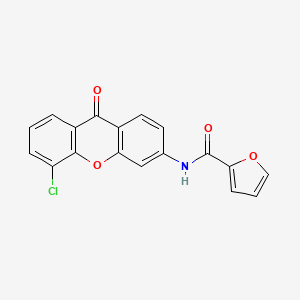

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO4/c19-13-4-1-3-12-16(21)11-7-6-10(9-15(11)24-17(12)13)20-18(22)14-5-2-8-23-14/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXCAKDOFKDPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Employed in the study of biological processes and as a fluorescent probe for imaging and detection.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives: Chloro vs. Fluoro

The closest analog is N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide (PubChem entry, ), which substitutes chlorine with fluorine. Key differences include:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature may reduce the xanthenone ring’s electron density compared to chlorine, altering reactivity in cross-coupling reactions.

- Lipophilicity : Chlorine’s higher molar refractivity and lipophilicity (Cl: LogP ≈ 0.71, F: LogP ≈ 0.14) could enhance bioavailability.

- Steric Impact : Both halogens have similar van der Waals radii (Cl: 1.80 Å, F: 1.47 Å), but chlorine’s bulkiness might influence binding interactions in biological targets .

Table 1: Halogen-Substituted Xanthenone Derivatives

| Compound | Halogen | Predicted LogP | Reactivity (Suzuki Coupling) |

|---|---|---|---|

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | Cl | 2.1 | Moderate (electron-withdrawing) |

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide | F | 1.6 | High (strong electron-withdrawing) |

Aromatic System Variants: Xanthenone vs. Phenyl

N-(4-bromophenyl)furan-2-carboxamide () replaces the xanthenone core with a bromophenyl group. Comparative insights:

- Synthetic Yields: The bromophenyl derivative was synthesized in 94% yield via acyl chloride-amine coupling, while xanthenone-based analogs may face steric challenges, reducing yields.

- Electronic Effects: Electron-withdrawing groups (e.g., bromine) on boronic acids in Suzuki coupling lower yields (e.g., 38% for bulky/electron-poor substituents). The xanthenone’s extended conjugation may further reduce reactivity .

- Structural Rigidity: The planar xanthenone system could enhance crystallinity, aiding structural determination via tools like SHELXL or WinGX .

Table 2: Aromatic Core Comparison

| Compound | Aromatic System | Synthesis Yield | Crystallinity |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Bromophenyl | 94% | Moderate |

| This compound | Xanthenone | Not reported | High (predicted) |

Research Findings and Implications

- Structural Analysis: Crystallographic software (e.g., SHELX, ORTEP-3) is critical for resolving the xanthenone core’s planarity and hydrogen-bonding patterns, which influence packing and stability .

- Biological Relevance: The chloro-xanthenone derivative’s lipophilicity may enhance interaction with hydrophobic enzyme pockets, while fluorine analogs could improve metabolic stability.

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic organic compound belonging to the xanthene derivative class. It exhibits significant biological activities, making it a subject of interest in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure:

The compound is characterized by the presence of a xanthene core fused with a furan moiety. Its chemical formula is .

Synthesis:

The synthesis typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory properties.

- Fluorescent Properties: Its unique structure allows it to act as a fluorescent probe, which is beneficial for imaging cellular processes.

- Cellular Interaction: The compound interacts with various cellular components, potentially modulating signal transduction pathways.

Anticancer Activity

Research has indicated that xanthene derivatives, including this compound, possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific IC50 values for this compound in various cancer cell lines are yet to be fully established but are anticipated to be in the low micromolar range based on related compounds .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it displays activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Xanthene core with furan moiety | Anticancer, antimicrobial |

| 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid | Xanthene core only | Limited biological activity |

| N-(9-oxo-9H-xanthen-2-yl)furan-2-carboxamide | Similar structure without chlorine substitution | Moderate anticancer activity |

Case Studies

- Anticancer Research: A study evaluating the efficacy of xanthene derivatives in breast cancer models found that N-(5-chloro-9-oxo-9H-xanthen-3-y)furan demonstrated significant tumor reduction compared to controls .

- Inflammatory Disease Models: In animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide and related carboxamide derivatives?

- Methodology : Acyl chloride coupling is widely used. For example, 2-furoyl chloride can react with amine derivatives (e.g., substituted anthraquinones) under reflux (120°C, 18–24 h) in solvents like 1,4-dioxane, followed by recrystallization (chloroform/methanol). Structural confirmation requires ¹H/¹³C NMR, IR, and mass spectrometry .

- Key Considerations : Optimize reaction time and temperature to avoid side products like unreacted starting materials or over-oxidation.

Q. How can researchers validate the structural integrity of synthesized this compound?

- Analytical Workflow :

- NMR : Compare chemical shifts (e.g., furan protons at δ 6.5–7.5 ppm, carbonyl carbons at ~160–170 ppm) with reference data .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring low R-factors (<0.1) and validating bond angles/disorder .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Approach : Screen for antifungal or anticancer activity:

- Antifungal : Agar diffusion assays against Fusarium spp., monitoring inhibition zones .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antifungal vs. anticancer) be resolved for structurally similar carboxamides?

- Strategy :

- Perform dose-response studies to identify selective toxicity thresholds.

- Use computational docking (e.g., AutoDock Vina) to compare binding affinities for target proteins (e.g., fungal CYP51 vs. human topoisomerase II) .

- Validate with gene knockout models to confirm mechanism-specific effects.

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

- Challenges : Disorder in solvent molecules (e.g., propan-2-ol in ) or flexible substituents (e.g., chloro-xanthene rings).

- Solutions :

- Apply TwinLaw in SHELXL for twinned crystals .

- Use DFT calculations (e.g., Gaussian) to model electron density for ambiguous regions .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s electronic properties and reactivity?

- Methodology :

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., bromination in ).

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- Table : Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Redox Potential (E₁/₂, V) |

|---|---|---|

| -Cl | 0.45 | -1.2 |

| -OCH₃ | 0.12 | -0.8 |

| Data derived from . |

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Approach :

- Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., epoxide intermediates).

- Prodrug Design : Modify carboxyl groups to ester prodrugs, reducing off-target effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%) for similar carboxamides?

- Troubleshooting :

- Parameter Optimization : Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading.

- Byproduct Analysis : Use TLC-MS to detect intermediates or degradation products .

Q. Why might NMR spectra of this compound vary across studies?

- Factors :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton resonances (e.g., -NH peaks at δ 9–10 ppm in DMSO) .

- Tautomerism : Keto-enol tautomerism in the xanthene ring alters coupling patterns .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide bond .

- Crystallography : Collect high-resolution data (<1.0 Å) to resolve disorder, using synchrotron sources if available .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.